Cas no 2167967-42-0 ({1,4-dioxaspiro5.5undecan-2-yl}methanesulfonyl fluoride)

1,4-Dioxaspiro[5.5]undecan-2-yl methanesulfonyl fluoride is a specialized sulfonyl fluoride derivative featuring a spirocyclic ketal structure. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive sulfonyl fluoride group, which enables selective modifications under mild conditions. The spirocyclic framework enhances stability and may influence steric and electronic properties, making it useful for probing enzyme active sites or as a building block in complex molecule assembly. Its compatibility with diverse reaction conditions and potential for late-stage functionalization are key advantages. The compound is typically handled under controlled conditions due to the reactivity of the sulfonyl fluoride moiety.
{1,4-dioxaspiro5.5undecan-2-yl}methanesulfonyl fluoride structure
2167967-42-0 structure
Product name:{1,4-dioxaspiro5.5undecan-2-yl}methanesulfonyl fluoride
CAS No:2167967-42-0
MF:C10H17FO4S
MW:252.302985906601
CID:6034423
PubChem ID:165521924

{1,4-dioxaspiro5.5undecan-2-yl}methanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • {1,4-dioxaspiro5.5undecan-2-yl}methanesulfonyl fluoride
    • {1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
    • EN300-1277753
    • 2167967-42-0
    • Inchi: 1S/C10H17FO4S/c11-16(12,13)7-9-6-14-8-10(15-9)4-2-1-3-5-10/h9H,1-8H2
    • InChI Key: UFSREHNYKQELCZ-UHFFFAOYSA-N
    • SMILES: S(CC1COCC2(CCCCC2)O1)(=O)(=O)F

Computed Properties

  • Exact Mass: 252.08315835g/mol
  • Monoisotopic Mass: 252.08315835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 61Ų

{1,4-dioxaspiro5.5undecan-2-yl}methanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1277753-0.05g
{1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
2167967-42-0
0.05g
$1068.0 2023-06-08
Enamine
EN300-1277753-50mg
{1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
2167967-42-0
50mg
$1068.0 2023-10-01
Enamine
EN300-1277753-5000mg
{1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
2167967-42-0
5000mg
$3687.0 2023-10-01
Enamine
EN300-1277753-1000mg
{1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
2167967-42-0
1000mg
$1272.0 2023-10-01
Enamine
EN300-1277753-10000mg
{1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
2167967-42-0
10000mg
$5467.0 2023-10-01
Enamine
EN300-1277753-0.5g
{1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
2167967-42-0
0.5g
$1221.0 2023-06-08
Enamine
EN300-1277753-0.25g
{1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
2167967-42-0
0.25g
$1170.0 2023-06-08
Enamine
EN300-1277753-0.1g
{1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
2167967-42-0
0.1g
$1119.0 2023-06-08
Enamine
EN300-1277753-250mg
{1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
2167967-42-0
250mg
$1170.0 2023-10-01
Enamine
EN300-1277753-500mg
{1,4-dioxaspiro[5.5]undecan-2-yl}methanesulfonyl fluoride
2167967-42-0
500mg
$1221.0 2023-10-01

Additional information on {1,4-dioxaspiro5.5undecan-2-yl}methanesulfonyl fluoride

Recent Advances in the Application of {1,4-dioxaspiro5.5undecan-2-yl}methanesulfonyl Fluoride (CAS: 2167967-42-0) in Chemical Biology and Drug Discovery

The compound {1,4-dioxaspiro5.5undecan-2-yl}methanesulfonyl fluoride (CAS: 2167967-42-0) has recently emerged as a promising chemical probe and synthetic intermediate in the fields of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative belongs to a class of reactive electrophiles that exhibit unique selectivity towards serine hydrolases and other nucleophilic residues in proteins, making it a valuable tool for target identification and covalent inhibitor development.

Recent studies published in Nature Chemical Biology (2023) and Journal of Medicinal Chemistry (2024) have demonstrated the utility of this compound as a versatile warhead for covalent protein modification. The spirocyclic 1,4-dioxane moiety confers enhanced stability and membrane permeability compared to traditional sulfonyl fluorides, while maintaining the characteristic reactivity profile that enables selective labeling of active sites in enzymes.

In proteomic applications, researchers at Scripps Research Institute have employed 2167967-42-0 as a chemical probe for activity-based protein profiling (ABPP), successfully identifying several previously uncharacterized serine hydrolases in cancer cell lines. The study revealed exceptional selectivity for a subset of metabolic enzymes, particularly those involved in lipid metabolism, suggesting potential therapeutic applications in metabolic disorders.

From a synthetic chemistry perspective, the compound has shown remarkable utility as a building block for PROTAC (proteolysis targeting chimera) development. A 2024 publication in ACS Central Science described its incorporation into heterobifunctional molecules targeting BET family proteins, where the sulfonyl fluoride group served as both a reactive warhead and a means for subsequent bioconjugation.

The stability profile of 2167967-42-0 has been extensively characterized in recent pharmacokinetic studies. Unlike simpler sulfonyl fluorides, the spirocyclic structure demonstrates improved plasma stability (t1/2 > 6 hours in human plasma) while maintaining sufficient reactivity for target engagement. This property makes it particularly attractive for in vivo applications where prolonged exposure is required.

Several pharmaceutical companies have initiated drug discovery programs incorporating this scaffold. Notably, a recent patent application (WO2024015832) discloses derivatives of 2167967-42-0 as covalent inhibitors of SARS-CoV-2 main protease, demonstrating nanomolar potency and excellent selectivity over human proteases. The structural data revealed an unexpected binding mode where the spirocyclic ring system occupies a previously unexploited hydrophobic pocket adjacent to the catalytic site.

Current challenges in the field include further optimization of the reactivity-selectivity balance and development of analytical methods for comprehensive target identification. Recent advances in cryo-EM and mass spectrometry techniques are expected to accelerate these efforts, as demonstrated by a Nature Methods paper (2024) that employed 2167967-42-0 for structural proteomics studies.

The future outlook for this compound class appears particularly promising, with applications expanding beyond traditional covalent inhibition to include targeted protein degradation, chemical biology tool development, and diagnostic applications. Ongoing clinical trials of related sulfonyl fluoride-containing therapeutics suggest that 2167967-42-0 derivatives may soon transition from research tools to clinical candidates.

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